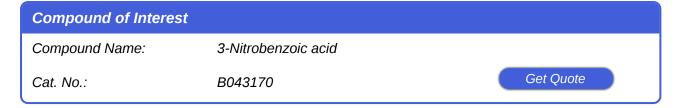


# Spectroscopic data for 3-Nitrobenzoic acid (IR, NMR)

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An In-depth Technical Guide to the Spectroscopic Data of 3-Nitrobenzoic Acid

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for **3-nitrobenzoic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of **3-nitrobenzoic acid** displays characteristic absorption bands corresponding to its carboxylic acid and nitro functional groups, as well as the aromatic ring.

## **IR Spectral Data Summary**

The primary IR absorption peaks for **3-nitrobenzoic acid** are summarized in the table below.



Wavenumber (cm⁻¹)	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~3500-2500 (broad)	Carboxylic Acid O-H	Stretching
~1700	Carboxylic Acid C=O	Stretching[1]
~1550	Nitro N-O	Asymmetric Stretching[1]
~1350	Nitro N-O	Symmetric Stretching[1]

## **Experimental Protocol for IR Spectroscopy**

A common method for obtaining the IR spectrum of a solid sample like **3-nitrobenzoic acid** is the KBr pellet method.

#### Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

#### Materials:

- 3-Nitrobenzoic acid (analytical grade)
- Potassium bromide (KBr), spectroscopy grade, dried in an oven
- Mortar and pestle (agate or mullite)
- Pellet press

#### Procedure:

- Sample Preparation: A small amount of 3-nitrobenzoic acid (1-2 mg) is ground with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: The resulting powder is transferred to a pellet press die. A vacuum is applied to remove air, and the powder is pressed under high pressure to form a transparent or translucent pellet.



• Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **3-nitrobenzoic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for structural elucidation and purity assessment.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **3-nitrobenzoic acid** shows distinct signals for the protons on the aromatic ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity
H-2	~8.9	Singlet (or triplet)
H-4	~8.4	Doublet of doublets
H-5	~7.7	Triplet
H-6	~8.4	Doublet of doublets
-СООН	~13.0	Singlet (broad)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.



Carbon Assignment	Chemical Shift (δ, ppm)
C-1 (C-COOH)	~132
C-2	~127
C-3 (C-NO <sub>2</sub> )	~148
C-4	~125
C-5	~130
C-6	~135
C=O (-COOH)	~165

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## **Experimental Protocol for NMR Spectroscopy**

#### Instrumentation:

NMR Spectrometer (e.g., Bruker at 400 or 500 MHz for <sup>1</sup>H)[2][3]

#### Materials:

- 3-Nitrobenzoic acid
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>)[2]
- Tetramethylsilane (TMS) as an internal standard

#### Procedure:

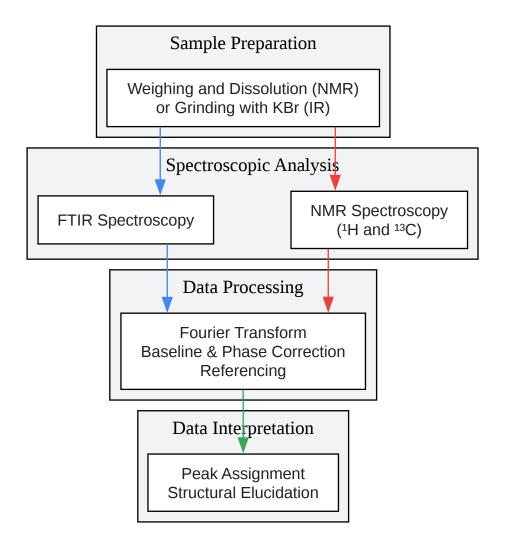
- Sample Preparation: Approximately 5-10 mg of **3-nitrobenzoic acid** is dissolved in about 0.5-0.7 mL of a deuterated solvent in an NMR tube. A small amount of TMS is added as an internal reference ( $\delta = 0.00$  ppm).
- ¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using standard pulse sequences. Key parameters include the spectral width, number of scans, and relaxation delay.



- <sup>13</sup>C NMR Acquisition: Following <sup>1</sup>H NMR, the <sup>13</sup>C NMR spectrum is recorded. This typically requires a larger number of scans due to the lower natural abundance of the <sup>13</sup>C isotope.
   Proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon atom.[3]
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain
  the frequency-domain spectrum. Phase and baseline corrections are applied, and the
  chemical shifts are referenced to the internal standard.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic analysis of **3- nitrobenzoic acid**.





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Caption: General workflow for spectroscopic analysis of **3-Nitrobenzoic acid**.

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